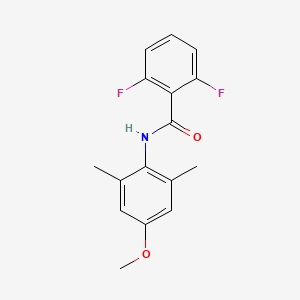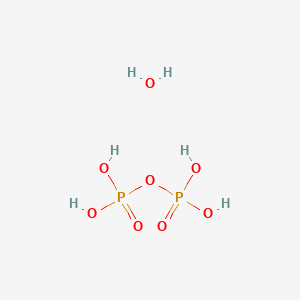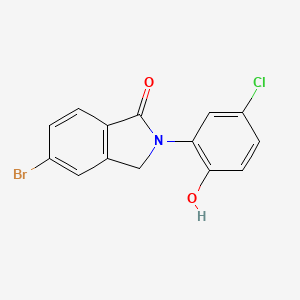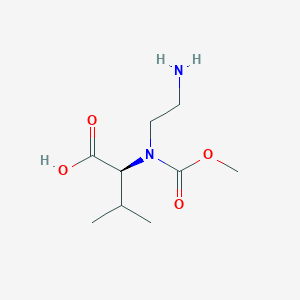
N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an aminoethyl group and a methoxycarbonyl group attached to the L-valine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine typically involves the following steps:
Protection of the Amino Group: The amino group of L-valine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Aminoethyl Group: The protected L-valine is then reacted with an appropriate reagent to introduce the aminoethyl group. This can be achieved through nucleophilic substitution reactions.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine involves its interaction with specific molecular targets. The aminoethyl group may interact with enzymes or receptors, while the methoxycarbonyl group may influence its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-L-valine: Lacks the methoxycarbonyl group, which may affect its reactivity and applications.
N-(Methoxycarbonyl)-L-valine: Lacks the aminoethyl group, which may influence its biological activity.
Uniqueness
N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine is unique due to the presence of both the aminoethyl and methoxycarbonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
630115-40-1 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2S)-2-[2-aminoethyl(methoxycarbonyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-6(2)7(8(12)13)11(5-4-10)9(14)15-3/h6-7H,4-5,10H2,1-3H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
BDJHABFLXFDECQ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(CCN)C(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)O)N(CCN)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


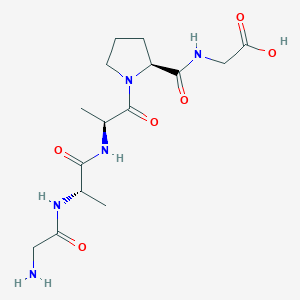
![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)


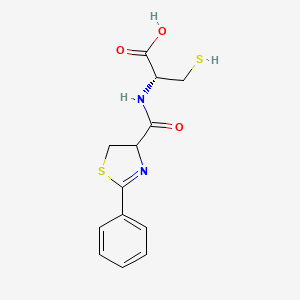
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)
![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)
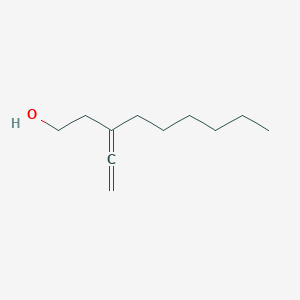
![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)
![2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14208049.png)
